S-propyl chlorothioformate physical and chemical properties
S-propyl chlorothioformate physical and chemical properties
An In-depth Technical Guide to S-Propyl Chlorothioformate: Properties, Synthesis, and Applications
Introduction: A Versatile Thiocarbamate Precursor
S-Propyl chlorothioformate (CAS No: 13889-92-4), with the IUPAC name S-propyl chloromethanethioate, is a significant chemical intermediate primarily recognized for its role in the synthesis of thiocarbamate pesticides and herbicides.[1] Its molecular structure, featuring a reactive chlorothioformate functional group, makes it a versatile reagent in organic synthesis for introducing S-propyl thioester moieties.[2] This guide offers a comprehensive overview for researchers and chemical development professionals, detailing the compound's physicochemical properties, synthesis protocols, core reactivity, and critical safety considerations.
PART 1: Physicochemical Characteristics
S-Propyl chlorothioformate is typically an amber-colored or blackish-brown liquid characterized by a penetrating odor.[1] A thorough understanding of its physical and chemical properties is paramount for its effective use in experimental design and process scale-up.
Data Summary
The key quantitative properties of S-propyl chlorothioformate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClOS | PubChem[1][3] |
| Molecular Weight | 138.62 g/mol | PubChem[1][4] |
| CAS Number | 13889-92-4 | Santa Cruz Biotechnology[4] |
| Appearance | Amber-colored to blackish-brown liquid | PubChem[1] |
| Odor | Penetrating | PubChem[1] |
| Boiling Point | 155 °C | PubChem[1] |
| Density | 1.195 g/mL (approximate, similar to ethyl analog) | ChemBK[5] |
| Vapor Density | 4.8 (Air = 1) | PubChem[1] |
| Viscosity | 4 cps at 20 °C | PubChem[1] |
| Solubility | Soluble in dichloroethane; reacts with water | PubChem[1], ChemicalBook[6] |
PART 2: Synthesis and Manufacturing
The industrial synthesis of S-propyl chlorothioformate is achieved through the reaction of propane-1-thiol (n-propyl mercaptan) with phosgene.[7] This reaction is typically performed in the presence of a catalyst to enhance reaction rate and purity.
Reaction Principle
The fundamental reaction follows the nucleophilic attack of the sulfur atom from propane-1-thiol onto the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chlorothioformate product and hydrogen chloride (HCl) as a byproduct.
RSH + COCl₂ → RSC(O)Cl + HCl[7]
Experimental Protocol: Catalytic Synthesis
The following protocol is a representative methodology derived from established manufacturing processes, emphasizing safety and efficiency.[7]
Reactants:
-
Propane-1-thiol (n-Propyl Mercaptan): A colorless liquid with a strong, offensive odor.[8][9] (CAS: 107-03-9)
-
Phosgene (Carbonyl Chloride): A toxic, colorless gas that must be handled with extreme caution.[10] (CAS: 75-44-5)
-
Catalyst: Activated carbon.[7]
Procedure:
-
Reactor Setup: A multi-stage reactor system is charged with an activated carbon catalyst.[7] The system must be designed for handling highly corrosive and toxic materials.
-
Reactant Introduction: Propane-1-thiol is introduced into the first reactor stage. A recycle stream containing excess phosgene and some S-propyl chlorothioformate product is also fed into this stage.[7]
-
Initial Reaction: The reaction is initiated, with inlet temperatures maintained between 15-40°C and outlet temperatures controlled at 40-55°C.[7]
-
Secondary Reaction: The partially converted mixture is fed into a second reactor to drive the reaction to completion. The residence time in this stage is approximately 75 minutes, with temperatures held at 40-55°C.[7]
-
Product Separation: The crude product stream is removed from the reactor system.
-
Purification: The S-propyl chlorothioformate is purified via distillation to remove unreacted starting materials, byproducts (such as dipropyl disulfide), and the HCl gas. This process can yield a product of 98-99% purity.[7]
Synthesis Workflow Diagram
Caption: Nucleophilic acyl substitution mechanism of S-propyl chlorothioformate.
PART 4: Applications in Industry and Research
The primary industrial application of S-propyl chlorothioformate is as a key intermediate in the production of thiocarbamate-based agrochemicals. [1]
-
Herbicide Synthesis: It is used to manufacture herbicides like vernolate and pebulate. [1]The synthesis involves reacting S-propyl chlorothioformate with a suitable secondary amine to form the active thiocarbamate ingredient.
-
Organic Synthesis: In a broader research context, it serves as a building block for introducing the S-propylcarbonyl group into complex molecules. [2]While not a direct pharmaceutical, its role as a reactive intermediate is valuable in the synthesis of novel compounds that may be investigated for biological activity, a field where chlorine-containing molecules are prevalent. [11]For instance, 6-propyl-2-thiouracil is a known antithyroid drug, highlighting the relevance of propyl-sulfur moieties in medicinal chemistry. [12]
PART 5: Safety, Handling, and Disposal
S-propyl chlorothioformate is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. [1] GHS Hazard Information: [1]* H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
Handling and Storage:
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood. [13]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. [14]* Incompatibilities: Keep away from water, strong bases, acids, alcohols, amines, and oxidizers. [6][15]Contact with moisture or water results in a reaction that produces highly corrosive and toxic hydrogen chloride gas. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids. [13][14]Keep away from heat, sparks, and open flames. [14] Disposal:
-
Contaminated materials and waste product should be sealed in a vapor-tight plastic bag for disposal. [1]Disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information. (n.d.). S-propyl chlorothioformate. PubChem. Retrieved from [Link]
-
ChemBK. (2024). Ethyl chlorothiolformate. Retrieved from [Link]
-
GHS. (n.d.). Chemical label S-propyl chlorothioformate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl chlorothioformate. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). S-propyl chlorothioformate (C4H7ClOS). Retrieved from [Link]
-
ChemWhat. (n.d.). Ethyl chlorothioformate CAS#: 2941-64-2. Retrieved from [Link]
-
SIELC Technologies. (2018). S-(Propyl) chlorothioformate. Retrieved from [Link]
-
Modern Chemical. (n.d.). The Role of S-Octyl Chlorothioformate in Modern Chemical Synthesis. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1595 - n-PROPYL CHLOROFORMATE. Retrieved from [Link]
- Google Patents. (n.d.). CH639949A5 - Process for the preparation of chlorothioformates.
-
National Center for Biotechnology Information. (n.d.). Propyl chloroformate. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Propanethiol. Retrieved from [Link]
-
Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl mercaptan. PubChem. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Retrieved from [Link]
-
Chemsrc. (n.d.). S-Octyl chlorothioformate | CAS#:13889-96-8. Retrieved from [Link]
-
PubMed. (2015). Phosphane-ene Chemistry: The Reactivity of Air-Stable Primary Phosphines and Their Compatibility With the Thiol-Ene Reaction. Retrieved from [Link]
-
American Chemistry Council. (2021). 3.0 Properties of Phosgene. Retrieved from [Link]
-
MDPI. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]
Sources
- 1. S-propyl chlorothioformate | C4H7ClOS | CID 26323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - S-propyl chlorothioformate (C4H7ClOS) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl chlorothioformate | 2941-64-2 [chemicalbook.com]
- 7. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]
- 8. Propanethiol - Wikipedia [en.wikipedia.org]
- 9. Propyl mercaptan | C3H8S | CID 7848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. valsynthese.ch [valsynthese.ch]
- 14. echemi.com [echemi.com]
- 15. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]
